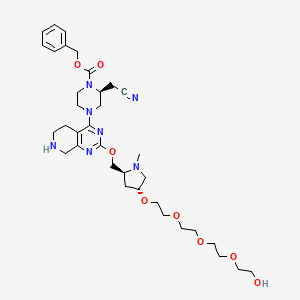

K-Ras ligand-Linker Conjugate 4

Description

Properties

IUPAC Name |

benzyl (2S)-2-(cyanomethyl)-4-[2-[[(2S,4R)-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H51N7O8/c1-40-24-30(48-20-19-47-18-17-46-16-15-45-14-13-43)21-29(40)26-49-34-38-32-22-37-10-8-31(32)33(39-34)41-11-12-42(28(23-41)7-9-36)35(44)50-25-27-5-3-2-4-6-27/h2-6,28-30,37,43H,7-8,10-26H2,1H3/t28-,29-,30+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUKYSZDGLMYSDL-OIFRRMEBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1COC2=NC3=C(CCNC3)C(=N2)N4CCN(C(C4)CC#N)C(=O)OCC5=CC=CC=C5)OCCOCCOCCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C[C@H]1COC2=NC3=C(CCNC3)C(=N2)N4CCN([C@H](C4)CC#N)C(=O)OCC5=CC=CC=C5)OCCOCCOCCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H51N7O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

697.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of K-Ras Ligand-Linker Conjugate 4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of K-Ras ligand-linker conjugate 4, a key intermediate in the development of targeted protein degraders for oncogenic K-Ras. While specific proprietary synthesis and characterization data for this exact molecule are not publicly available, this document outlines the general methodologies and principles applicable to its production and evaluation, based on established practices in the field of Proteolysis Targeting Chimeras (PROTACs).

K-Ras ligand-linker conjugate 4 is a heterobifunctional molecule that incorporates a moiety for binding to the K-Ras protein and a linker suitable for conjugation to an E3 ubiquitin ligase ligand. This positions it as a crucial building block in the modular synthesis of K-Ras PROTACs, such as PROTAC K-Ras Degrader-1, which utilizes a Cereblon E3 ligase ligand and has demonstrated significant degradation of K-Ras in cellular assays.

Rationale and Design

The development of molecules like K-Ras ligand-linker conjugate 4 is driven by the need for novel therapeutic strategies against cancers harboring K-Ras mutations. The PROTAC approach aims to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate oncogenic K-Ras. The design of this conjugate involves the careful selection of a K-Ras binding moiety and a linker that allows for the subsequent attachment of an E3 ligase ligand without sterically hindering the formation of a productive ternary complex between K-Ras, the PROTAC, and the E3 ligase.

Synthesis Methodology

The synthesis of K-Ras ligand-linker conjugate 4, with the chemical formula C₃₅H₅₁N₇O₈ and CAS number 2378261-83-5, follows a modular and convergent synthetic strategy common in PROTAC development. This typically involves the synthesis of the K-Ras ligand and the linker separately, followed by their conjugation.

General Synthetic Scheme

A representative synthetic approach would involve the following key steps:

-

Synthesis of the K-Ras Ligand Moiety: This component is designed to bind to a specific pocket on the K-Ras protein. Its synthesis would be guided by the known structure-activity relationships of K-Ras inhibitors.

-

Synthesis of the Linker: The linker is typically a polyethylene (B3416737) glycol (PEG) or alkyl chain of a specific length, functionalized at both ends to allow for sequential conjugation. One end will be designed to react with the K-Ras ligand, and the other will have a reactive group for subsequent attachment of an E3 ligase ligand.

-

Conjugation of the K-Ras Ligand to the Linker: This step involves a chemical reaction, such as an amidation or etherification, to covalently attach the K-Ras binding moiety to one end of the linker, yielding the K-Ras ligand-linker conjugate.

The following diagram illustrates a generalized workflow for the synthesis of such a conjugate.

Characterization Methods

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized K-Ras ligand-linker conjugate 4. A combination of spectroscopic and chromatographic techniques is typically employed.

| Analytical Method | Purpose |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of the atoms. |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) to determine the accurate molecular weight and elemental composition. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the conjugate and for purification. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the presence of key functional groups. |

Role in PROTAC Assembly

K-Ras ligand-linker conjugate 4 serves as a ready-to-use intermediate for the final step in the synthesis of a K-Ras PROTAC. The free end of the linker is designed to react with a functionalized E3 ligase ligand, most commonly a derivative of thalidomide (B1683933) or pomalidomide (B1683931) for recruiting Cereblon, or a VHL ligand.

Characterization of the Final PROTAC

Once the final K-Ras PROTAC is synthesized, a series of in vitro and in-cell assays are performed to characterize its biological activity.

Biochemical Assays

These assays are designed to confirm the binding of the PROTAC to both K-Ras and the E3 ligase, and its ability to induce the formation of a ternary complex.

| Assay | Purpose | Typical Quantitative Data |

| Surface Plasmon Resonance (SPR) | To measure the binding affinity and kinetics of the PROTAC to K-Ras and the E3 ligase individually. | KD (dissociation constant) |

| Isothermal Titration Calorimetry (ITC) | To thermodynamically characterize the binding interactions. | KD, ΔH (enthalpy), ΔS (entropy) |

| Ternary Complex Formation Assays | To confirm that the PROTAC can simultaneously bind to K-Ras and the E3 ligase to form a stable ternary complex. | Cooperative binding measurements |

Cellular Assays

These assays are performed in cancer cell lines harboring K-Ras mutations to evaluate the ability of the PROTAC to induce the degradation of K-Ras and affect downstream signaling.

| Assay | Purpose | Typical Quantitative Data |

| Western Blotting | To quantify the levels of K-Ras protein following treatment with the PROTAC. | DC₅₀ (concentration for 50% degradation), Dₘₐₓ (maximum degradation) |

| Immunofluorescence | To visualize the reduction of K-Ras protein levels within the cell. | - |

| Cell Viability/Proliferation Assays | To determine the effect of K-Ras degradation on cancer cell growth. | IC₅₀ (half-maximal inhibitory concentration) |

| Downstream Pathway Analysis | To assess the impact of K-Ras degradation on downstream signaling pathways (e.g., phosphorylation of ERK). | - |

For instance, "PROTAC K-Ras Degrader-1," synthesized from a K-Ras ligand-linker conjugate, has been reported to exhibit ≥70% degradation of K-Ras in SW1573 cells.

K-Ras Signaling Pathway

Understanding the K-Ras signaling pathway is crucial for interpreting the functional consequences of its degradation. K-Ras is a central node in signaling cascades that control cell proliferation, survival, and differentiation. The diagram below illustrates the major downstream pathways activated by K-Ras.

Conclusion

K-Ras ligand-linker conjugate 4 represents a key advancement in the development of targeted therapies for K-Ras-driven cancers. Its modular design allows for the efficient synthesis of K-Ras PROTACs. While the specific details of its synthesis and characterization are proprietary, the principles and methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working in this exciting and rapidly evolving field. The successful application of such conjugates in creating potent K-Ras degraders underscores the promise of the PROTAC technology in targeting previously "undruggable" oncoproteins.

The Emergence of Targeted K-Ras Degradation: A Technical Guide to the Mechanism of Action of K-Ras Ligand-Linker Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kirsten Rat Sarcoma (K-Ras) oncogene, a linchpin in cellular signaling pathways, has long been considered an elusive target in cancer therapy. The development of ligand-linker conjugates, particularly those functioning as Proteolysis Targeting Chimeras (PROTACs), represents a paradigm shift in targeting this once "undruggable" protein. This technical guide provides an in-depth exploration of the mechanism of action of K-Ras ligand-linker conjugates, using the well-characterized K-Ras G12C PROTAC degrader, LC-2, as a primary exemplar. While specific data for a "K-Ras ligand-linker conjugate 4" is not publicly available, the principles and methodologies detailed herein are broadly applicable to the burgeoning field of targeted K-Ras degradation.

Introduction: A New Strategy Against an Old Foe

Mutations in the K-Ras gene are prevalent in a significant percentage of human cancers, leading to constitutive activation of downstream signaling pathways that drive tumor growth and survival. Traditional small molecule inhibitors have faced challenges in effectively targeting K-Ras due to its high affinity for GTP and the shallow nature of its binding pockets.

The advent of ligand-linker conjugates in the form of PROTACs offers a novel therapeutic modality. These bifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate the K-Ras oncoprotein. A K-Ras PROTAC consists of three key components: a ligand that binds to the target K-Ras protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

The Mechanism of Action: Orchestrating K-Ras Degradation

The primary mechanism of action of a K-Ras ligand-linker conjugate operating as a PROTAC, such as LC-2, is to induce the targeted degradation of the K-Ras protein. This process can be broken down into a series of orchestrated steps:

-

Binding to K-Ras: The PROTAC's K-Ras ligand, in the case of LC-2, the warhead is derived from the covalent inhibitor MRTX849, which selectively binds to the mutant K-Ras G12C protein.[1][2][3]

-

Recruitment of E3 Ligase: The other end of the PROTAC, containing a ligand for an E3 ubiquitin ligase (in the case of LC-2, the von Hippel-Lindau or VHL E3 ligase), simultaneously binds to the E3 ligase complex.[1][2][3]

-

Formation of a Ternary Complex: The binding of both the K-Ras protein and the E3 ligase by the PROTAC results in the formation of a transient ternary complex (K-Ras-PROTAC-E3 ligase).

-

Ubiquitination of K-Ras: The proximity of the E3 ligase to the K-Ras protein within the ternary complex facilitates the transfer of ubiquitin molecules from the E3 ligase to the K-Ras protein.

-

Proteasomal Degradation: The polyubiquitinated K-Ras is then recognized and degraded by the proteasome, a cellular machinery responsible for degrading unwanted or damaged proteins.

-

Inhibition of Downstream Signaling: The degradation of K-Ras leads to the suppression of downstream pro-survival signaling pathways, most notably the MAPK/ERK pathway, thereby inhibiting cancer cell proliferation.[1][2][3]

This catalytic process allows a single PROTAC molecule to induce the degradation of multiple K-Ras proteins, leading to a potent and sustained therapeutic effect.

Quantitative Data Presentation

The efficacy of K-Ras PROTACs is quantified by several key parameters, including the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the reported in vitro activity of the K-Ras G12C PROTAC degrader LC-2 in various cancer cell lines.

| Cell Line | K-Ras G12C Status | DC50 (µM) | Dmax (%) | Reference |

| NCI-H2030 | Homozygous | 0.59 ± 0.20 | ~75 | [1] |

| MIA PaCa-2 | Homozygous | 0.32 ± 0.08 | ~75 | [1] |

| SW1573 | Not specified | 0.25 - 0.76 | >50 | [3][4] |

| NCI-H23 | Heterozygous | 0.25 - 0.76 | >50 | [3][4] |

| NCI-H358 | Not specified | 0.25 - 0.76 | Not specified | [3] |

Experimental Protocols

The characterization of K-Ras ligand-linker conjugates involves a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.

Western Blotting for K-Ras Degradation

This is the most direct method to assess the degradation of the target protein.

Objective: To quantify the reduction in K-Ras protein levels following treatment with a PROTAC.

Materials:

-

Cancer cell line of interest (e.g., MIA PaCa-2)

-

K-Ras PROTAC (e.g., LC-2)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-K-Ras, anti-p-ERK, anti-total ERK, and a loading control (e.g., anti-β-actin or anti-α-Tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., LI-COR Odyssey)

Protocol:

-

Cell Seeding and Treatment: Seed cells in 12-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the K-Ras PROTAC for a specified duration (e.g., 24 hours).[5]

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using software like Image Studio Lite.[5] Normalize the K-Ras band intensity to the loading control.

-

Cell Viability Assays (CTG or CCK-8)

These assays assess the effect of K-Ras degradation on cancer cell proliferation and viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the K-Ras PROTAC on cell growth.

Materials:

-

Cancer cell line of interest

-

K-Ras PROTAC

-

96-well plates

-

CellTiter-Glo® (CTG) Luminescent Cell Viability Assay kit or Cell Counting Kit-8 (CCK-8)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the K-Ras PROTAC.

-

Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Assay Procedure:

-

For CTG: Add the CellTiter-Glo® reagent to each well, incubate, and measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

-

For CCK-8: Add the CCK-8 solution to each well, incubate, and measure the absorbance at the appropriate wavelength. The absorbance is proportional to the number of viable cells.

-

-

Data Analysis: Plot the cell viability against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

Caption: K-Ras signaling pathway illustrating the activation cycle and downstream effectors.

Experimental Workflows

Caption: Mechanism of action of a K-Ras PROTAC, illustrating the formation of the ternary complex and subsequent proteasomal degradation.

Conclusion

K-Ras ligand-linker conjugates, particularly in the form of PROTACs, have emerged as a powerful strategy to target oncogenic K-Ras. By inducing the degradation of the K-Ras protein, these molecules effectively shut down the aberrant signaling that drives cancer progression. The methodologies and principles outlined in this technical guide, exemplified by the K-Ras G12C degrader LC-2, provide a framework for the continued development and evaluation of this promising class of therapeutics. As research in this area progresses, a deeper understanding of the structure-activity relationships and the nuances of PROTAC-mediated degradation will be crucial for translating these innovative molecules into effective clinical treatments.

References

A Technical Guide to K-Ras PROTACs for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of the Kirsten Rat Sarcoma (K-Ras) oncoprotein, a critical target in cancer therapy. It covers the core mechanism of action, quantitative data on key compounds, detailed experimental protocols, and the signaling pathways involved.

Introduction: Targeting the "Undruggable" K-Ras

The KRAS gene encodes a protein, K-Ras, that functions as a molecular switch in the RAS/MAPK signaling pathway, controlling cell growth, division, and differentiation.[1][2] Mutations in KRAS, particularly at codons G12, G13, and Q61, lock the K-Ras protein in a persistently active, GTP-bound state. This leads to uncontrolled cell proliferation and is a major driver in many of the most aggressive cancers, including non-small-cell lung cancer (NSCLC), colorectal cancer, and pancreatic ductal adenocarcinoma.[3][4]

For decades, the smooth surface of K-Ras, lacking deep pockets for small molecules to bind, rendered it "undruggable." The advent of covalent inhibitors targeting the K-Ras G12C mutation marked a significant breakthrough.[5] However, challenges such as acquired resistance necessitate alternative therapeutic strategies.[4][6]

Targeted Protein Degradation (TPD) offers a novel approach. Instead of merely inhibiting a protein's function, TPD co-opts the cell's own machinery—the ubiquitin-proteasome system (UPS)—to eliminate the target protein entirely.[7] Proteolysis Targeting Chimeras (PROTACs) are the leading modality in this field. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the protein of interest (POI), in this case, K-Ras, and the other recruits an E3 ubiquitin ligase.[7][8] This induced proximity triggers the ubiquitination of K-Ras, marking it for destruction by the 26S proteasome.[8][9]

Mechanism of Action of K-Ras PROTACs

The action of a K-Ras PROTAC is a catalytic cycle involving several key steps:

-

Binary Complex Formation : The PROTAC molecule independently binds to both the K-Ras protein and an E3 ligase (commonly Von Hippel-Lindau (VHL) or Cereblon (CRBN)).[10]

-

Ternary Complex Formation : The PROTAC bridges K-Ras and the E3 ligase, forming a transient ternary complex (K-Ras–PROTAC–E3 Ligase). The stability and conformation of this complex are critical for degradation efficiency.[3][]

-

Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of K-Ras.[12] This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation : The polyubiquitinated K-Ras is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[7]

-

PROTAC Recycling : After degradation of the target, the PROTAC is released and can initiate another cycle, allowing it to act catalytically at sub-stoichiometric concentrations.[7]

K-Ras Signaling Pathway

K-Ras is a central node in signaling pathways that drive tumor growth.[13] Its activation by upstream signals, such as from the Epidermal Growth Factor Receptor (EGFR), triggers a cascade of downstream effectors. The two primary pathways are:

-

RAF-MEK-ERK (MAPK) Pathway : This pathway is crucial for cell proliferation, differentiation, and survival.[13][14]

-

PI3K-AKT-mTOR Pathway : This pathway is a key regulator of cell growth, metabolism, and survival.[13]

By degrading K-Ras, PROTACs effectively shut down these oncogenic signaling cascades, leading to the inhibition of tumor growth.

References

- 1. KRAS gene: MedlinePlus Genetics [medlineplus.gov]

- 2. KRAS - Wikipedia [en.wikipedia.org]

- 3. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Researchers identify target to overcome treatment resistance in preclinical models of KRAS-mutant cancers | MD Anderson Cancer Center [mdanderson.org]

- 7. biopharma.co.uk [biopharma.co.uk]

- 8. benchchem.com [benchchem.com]

- 9. Ubiquitination Assay - Profacgen [profacgen.com]

- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lifesensors.com [lifesensors.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery of K-Ras G12C Covalent Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that acts as a crucial molecular switch in intracellular signaling pathways, governing cell proliferation, differentiation, and survival.[1] In its normal function, KRAS cycles between an active state when bound to guanosine (B1672433) triphosphate (GTP) and an inactive state when bound to guanosine diphosphate (B83284) (GDP).[1] Mutations in the KRAS gene are among the most frequent oncogenic drivers in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1][2]

For decades, KRAS was considered "undruggable" due to its smooth surface, which lacks deep pockets for small molecules to bind, and its picomolar affinity for GTP.[3][4] The G12C mutation, where glycine (B1666218) is substituted by cysteine at codon 12, is particularly common in NSCLC.[1][5] This mutation impairs KRAS's ability to hydrolyze GTP, locking it in a constitutively active state and driving uncontrolled cell growth.[1] The breakthrough in targeting KRAS came with the innovative approach of developing covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue of KRAS G12C, a strategy that has culminated in the approval of drugs like sotorasib (B605408) and adagrasib.[3][6]

Core Mechanism of Action: Covalent Inhibition

KRAS G12C inhibitors are small molecules designed to exploit the unique chemical reactivity of the mutant cysteine-12 residue.[1] The core mechanism involves the formation of a covalent, irreversible bond between the inhibitor and the thiol group of this cysteine.[1] This action effectively traps the KRAS G12C protein in its inactive, GDP-bound conformation.[1][7] By locking the protein in this "off" state, the inhibitors prevent it from engaging with downstream effector proteins, thereby abrogating the oncogenic signaling cascades, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.[1][8]

A key feature of these inhibitors is their selectivity for the inactive, GDP-bound state of KRAS G12C.[9] While the G12C mutation leads to an accumulation of the active GTP-bound form, the protein still cycles between active and inactive states.[9][10] The inhibitors bind to a novel allosteric pocket, termed the Switch-II pocket (SIIP), which is present in the GDP-bound state.[11] This selective binding prevents the exchange of GDP for GTP, a critical step for KRAS activation that is often facilitated by guanine (B1146940) nucleotide exchange factors (GEFs) like SOS1.[9][12]

Key Milestones in Inhibitor Discovery and Development

The journey to clinically approved KRAS G12C inhibitors was marked by several key discoveries. A pivotal moment was the identification of a novel binding pocket adjacent to the mutated cysteine by Shokat and colleagues.[11] This led to the development of first-generation covalent compounds that showed biochemical activity but had modest cellular effects.[11]

Subsequent optimization efforts led to the development of ARS-853, a compound with improved potency and selectivity that demonstrated the ability to engage KRAS G12C in cells.[11] Further medicinal chemistry campaigns by companies like Amgen and Mirati Therapeutics led to the discovery of sotorasib (AMG 510) and adagrasib (MRTX849), respectively.[3][13] These compounds were optimized for potency, selectivity, and pharmacokinetic properties, eventually leading to their successful clinical development and FDA approval.[14][15] Sotorasib received its first approval in May 2021 for the treatment of KRAS G12C-mutated NSCLC.[14] Adagrasib was granted accelerated approval in December 2022 for a similar indication.[15]

Quantitative Data on Inhibitor Potency

The following tables summarize key quantitative data for prominent KRAS G12C inhibitors, providing a comparative overview of their biochemical and cellular activities.

Table 1: Biochemical Activity of KRAS G12C Inhibitors

| Inhibitor | Target | Assay Type | Binding Affinity (KD, IC50) | Reference |

| Sotorasib (AMG 510) | KRAS G12C | Biochemical Assay (Nucleotide Exchange) | IC50 = 8.88 nM | [16] |

| Sotorasib (AMG 510) | KRAS G12C | Biochemical Binding | KD = 220 nM | [17] |

| Adagrasib (MRTX849) | KRAS G12C | Cellular Proliferation (MIAPACA2 cells) | IC50 = 4.7 nM | [3] |

| Divarasib (GDC-6036) | KRAS G12C | Biochemical Assay | IC50 < 0.01 µM | [18] |

| MRTX1133 | KRAS G12D | Biochemical Assay (Nucleotide Exchange) | IC50 = 0.14 nM | [16] |

| MRTX1133 | KRAS G12D | Biochemical Binding | KD = 400 pM | [16] |

Note: MRTX1133 is included for comparative purposes as a selective inhibitor for a different KRAS mutation.

Table 2: Cellular Activity of Sotorasib and Adagrasib in NSCLC Models

| Inhibitor | Metric | Value | Population | Reference |

| Sotorasib | Objective Response Rate (ORR) | 37.1% | Previously treated advanced NSCLC | [19] |

| Sotorasib | Disease Control Rate (DCR) | 80.6% | Previously treated advanced NSCLC | [19] |

| Sotorasib | Median Progression-Free Survival (PFS) | 6.8 months | Previously treated advanced NSCLC | [19] |

| Adagrasib | Objective Response Rate (ORR) | 44% | Pooled analysis (Phase 1/1b & 2) | [20] |

| Adagrasib | Disease Control Rate (DCR) | 81% | Pooled analysis (Phase 1/1b & 2) | [20] |

| Adagrasib | Median Progression-Free Survival (PFS) | 6.9 months | Pooled analysis (Phase 1/1b & 2) | [20] |

| Adagrasib | Median Overall Survival (OS) | 14.1 months | Pooled analysis (Phase 1/1b & 2) | [20] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the discovery of KRAS G12C inhibitors.

Caption: The KRAS signaling pathway and the mechanism of covalent inhibitors.

Caption: A generalized workflow for the discovery and development of KRAS G12C inhibitors.

Experimental Protocols

Detailed methodologies are fundamental to the successful characterization of novel inhibitors. Below are outlines for key experiments.

Biochemical Assays for Target Engagement and Potency

Objective: To quantify the direct binding and inhibitory activity of a compound against the KRAS G12C protein.

-

Protein Expression and Purification:

-

Express recombinant human KRAS G12C (residues 1-169) in an E. coli expression system.

-

Purify the protein using standard chromatography techniques, such as affinity and size-exclusion chromatography.

-

-

SOS1-Catalyzed Nucleotide Exchange Assay (TR-FRET): [16]

-

This assay measures the exchange of fluorescently labeled GDP for GTP, catalyzed by the GEF protein SOS1.[16][21]

-

Incubate purified KRAS G12C protein with a fluorescent GDP analog (e.g., mant-GDP).

-

Add varying concentrations of the test inhibitor and incubate for a defined period to allow for covalent modification.

-

Initiate the exchange reaction by adding SOS1 and an excess of unlabeled GTP.

-

Monitor the decrease in fluorescence (or a time-resolved fluorescence energy transfer signal) as the fluorescent GDP is displaced.[16]

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

-

-

Surface Plasmon Resonance (SPR) for Binding Kinetics: [18]

-

Immobilize recombinant KRAS G12C protein onto a sensor chip.

-

Flow serial dilutions of the inhibitor over the chip surface to measure association (kon).

-

Flow a running buffer over the chip to measure dissociation (koff).

-

Determine the equilibrium dissociation constant (KD) from the kinetic constants (KD = koff / kon).

-

Cell-Based Assays for Cellular Potency and Pathway Modulation

Objective: To assess the inhibitor's ability to engage KRAS G12C in a cellular context, inhibit downstream signaling, and reduce cancer cell viability.

-

Cell Viability Assay (e.g., CellTiter-Glo®): [22]

-

Seed KRAS G12C-mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) in 96-well plates and allow them to adhere overnight.[2][22]

-

Treat the cells with a range of inhibitor concentrations for 72-120 hours.[22]

-

Add a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active, viable cells.[22]

-

Measure luminescence using a plate reader and calculate IC50 values.

-

-

Western Blot for Downstream Signaling (p-ERK Inhibition):

-

Culture KRAS G12C-mutant cells and treat with the inhibitor for a specified time (e.g., 2-24 hours).

-

Lyse the cells and quantify total protein concentration.

-

Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).

-

Incubate with HRP-conjugated secondary antibodies and detect signals using chemiluminescence.[22]

-

Quantify the reduction in p-ERK levels relative to total ERK to confirm target engagement and pathway inhibition.

-

X-ray Crystallography for Structural Characterization

Objective: To determine the three-dimensional structure of the inhibitor bound to KRAS G12C, providing critical insights for structure-based drug design.[18]

-

Protein-Inhibitor Complex Formation:

-

Incubate purified, GDP-loaded KRAS G12C protein with an excess of the covalent inhibitor to ensure complete modification.

-

Remove unbound inhibitor and concentrate the protein-inhibitor complex.[18]

-

-

Crystallization:

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.[23]

-

Process the diffraction data and solve the structure using molecular replacement with a known KRAS structure as a search model.[23]

-

Refine the model to fit the electron density map, confirming the covalent bond formation and detailing the specific interactions between the inhibitor and the protein.[24]

-

Conclusion

The discovery of covalent inhibitors targeting KRAS G12C represents a paradigm shift in oncology, transforming a previously intractable target into a druggable one.[3] This success was built on a deep understanding of the KRAS structure and mechanism, innovative chemical approaches, and a suite of robust biochemical, cellular, and structural biology assays. The development of sotorasib and adagrasib has provided a crucial therapeutic option for patients with KRAS G12C-mutated cancers.[6] Ongoing research focuses on developing next-generation inhibitors with improved potency, overcoming resistance mechanisms, and extending this covalent targeting strategy to other prevalent KRAS mutations.[6][10] The methodologies and workflows established during the pursuit of KRAS G12C inhibitors serve as a valuable blueprint for tackling other challenging targets in drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Targeting KRAS G12C with Covalent Inhibitors | Annual Reviews [annualreviews.org]

- 7. What are KRAS G12C inhibitors and how do they work? [synapse.patsnap.com]

- 8. mdpi.com [mdpi.com]

- 9. ascopubs.org [ascopubs.org]

- 10. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. scispace.com [scispace.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Sotorasib - Wikipedia [en.wikipedia.org]

- 15. dovepress.com [dovepress.com]

- 16. biorxiv.org [biorxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. amgen.com [amgen.com]

- 20. Investigational Adagrasib Delivers Positive Results in Registration-Enabling Study of Patients with KRASG12C-Mutated Advanced Non-Small Cell Lung Cancer - BioSpace [biospace.com]

- 21. reactionbiology.com [reactionbiology.com]

- 22. benchchem.com [benchchem.com]

- 23. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

The Structural Biology of K-Ras Ligand Binding: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (K-Ras) is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating critical processes such as cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active K-Ras and uncontrolled cell division.[2][3] For decades, K-Ras was considered "undruggable" due to its high affinity for GTP and the absence of deep, well-defined binding pockets on its surface.[4] However, recent breakthroughs in understanding the structural and dynamic nature of this protein have led to the successful development of inhibitors that directly target K-Ras, heralding a new era in precision oncology.[5][6]

This in-depth technical guide provides a comprehensive overview of the structural biology of K-Ras ligand binding. It is designed for researchers, scientists, and drug development professionals, offering detailed insights into the molecular interactions that govern inhibitor efficacy. The guide summarizes quantitative binding data, provides detailed experimental protocols for key biophysical and structural techniques, and visualizes complex signaling pathways and experimental workflows.

K-Ras Structure and Function: The Molecular Switch

K-Ras, like other members of the Ras superfamily, cycles between an active, guanosine (B1672433) triphosphate (GTP)-bound state and an inactive, guanosine diphosphate (B83284) (GDP)-bound state.[7][8] This cycling is regulated by two main classes of proteins: Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTPase activity of K-Ras to hydrolyze GTP to GDP.[9] Oncogenic mutations, most commonly occurring at codons 12, 13, and 61, impair the ability of K-Ras to hydrolyze GTP, locking the protein in a perpetually active state and leading to sustained downstream signaling.[3][10]

The structure of K-Ras is characterized by a highly conserved G-domain, which contains the nucleotide-binding pocket and two critical dynamic regions known as Switch I and Switch II.[9] These switch regions undergo conformational changes upon GTP binding, enabling interaction with downstream effector proteins and initiating signaling cascades.[9]

K-Ras Signaling Pathways

Activated K-Ras orchestrates a complex network of downstream signaling pathways, with the two most prominent being the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[11][12] These pathways are central to cell proliferation, survival, and differentiation.

Ligand Binding to K-Ras

The development of direct K-Ras inhibitors has primarily focused on two main strategies: covalent inhibition of the K-Ras(G12C) mutant and non-covalent inhibition of various K-Ras mutants.

Covalent Inhibitors

The K-Ras(G12C) mutation introduces a cysteine residue that can be targeted by electrophilic small molecules.[5] Covalent inhibitors, such as sotorasib (B605408) (AMG 510) and adagrasib (MRTX849), are designed to bind to a cryptic pocket, known as the Switch-II pocket, which is accessible in the inactive GDP-bound state.[5][13] This binding is initially non-covalent, and the proximity of the electrophilic warhead to the Cys12 residue facilitates the formation of an irreversible covalent bond, trapping K-Ras(G12C) in its inactive state.[5][13]

Non-covalent Inhibitors

Targeting other K-Ras mutants, such as G12D and G12V, requires a non-covalent approach. These inhibitors are designed to bind to various allosteric pockets on the K-Ras surface, disrupting its function.[6] Some non-covalent inhibitors bind to the Switch-II pocket, while others target the interface between K-Ras and its effectors or regulators.[6][14] MRTX1133 is a notable example of a potent and selective non-covalent inhibitor of K-Ras(G12D).[6]

Quantitative Data on K-Ras Ligand Binding

The following tables summarize key quantitative data for representative covalent and non-covalent K-Ras inhibitors.

Table 1: Covalent Inhibitors of K-Ras(G12C)

| Inhibitor | Target | Assay Type | Kd / Ki (nM) | IC50 (nM) | Reference(s) |

| Sotorasib (AMG 510) | K-Ras(G12C) | Biochemical | - | 10 - 123 (cell-based) | [7] |

| Adagrasib (MRTX849) | K-Ras(G12C) | SPR | ~600,000 (non-covalent) | - | [15] |

| ARS-1620 | K-Ras(G12C) | Biochemical | - | - | [7] |

| ARS-853 | K-Ras(G12C) | Biochemical | - | low µM range | [6] |

Table 2: Non-covalent Inhibitors of K-Ras

| Inhibitor | Target | Assay Type | Kd (µM) | IC50 (nM) | Reference(s) |

| MRTX1133 | K-Ras(G12D) | Biochemical | - | 9 (RAF1 RBD displacement) | [16] |

| BI-2852 | Pan-mutant K-Ras | - | - | - | [17] |

| Compound 11 | K-Ras(G12D), (G12C), (Q61H) | MST | 0.4 - 0.7 | 700 (cRaf, G12D) | [18] |

| BI-2865 | Pan-mutant K-Ras | SPR | 0.004 - 0.032 | - | [19] |

Experimental Protocols for Studying K-Ras Ligand Binding

A variety of biophysical and structural techniques are employed to characterize the interaction between ligands and K-Ras.

X-Ray Crystallography

X-ray crystallography provides high-resolution structural information of K-Ras in complex with its ligands, revealing the precise binding mode and key molecular interactions.[3][10]

Detailed Methodology:

-

Protein Expression and Purification: Express recombinant K-Ras (typically residues 1-166 or 1-185) in E. coli. Purify the protein using a combination of affinity, ion-exchange, and size-exclusion chromatography.

-

Nucleotide Loading: Load the purified K-Ras with either GDP or a non-hydrolyzable GTP analog (e.g., GppNHp) by incubation with a molar excess of the nucleotide in the presence of alkaline phosphatase and apyrase to remove any contaminating nucleotides.

-

Complex Formation: Incubate the nucleotide-loaded K-Ras with a molar excess of the small molecule inhibitor.

-

Crystallization: Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods with various commercial and in-house screens. Optimize lead conditions by varying precipitant concentration, pH, and additives.

-

Data Collection and Processing: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source. Process the data using software such as XDS or HKL2000.

-

Structure Solution and Refinement: Solve the structure by molecular replacement using a previously determined K-Ras structure as a search model. Refine the model against the diffraction data using software like PHENIX or REFMAC5, and manually build the ligand into the electron density map using Coot.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (kon, koff) and affinity (Kd) of ligand binding in real-time.[4][20]

Detailed Methodology:

-

Chip Preparation: Immobilize biotinylated K-Ras onto a streptavidin-coated sensor chip.

-

Ligand Preparation: Prepare a dilution series of the small molecule inhibitor in a suitable running buffer.

-

Binding Analysis: Inject the ligand dilutions over the sensor chip surface and monitor the change in the SPR signal.

-

Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd). For covalent inhibitors, a two-state reaction model can be used to determine the inactivation rate constant (kinact) and the initial binding affinity (KI).[3]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[11][21]

Detailed Methodology:

-

Sample Preparation: Dialyze both the K-Ras protein and the ligand into the same buffer to minimize buffer mismatch effects.

-

ITC Experiment: Load the K-Ras solution into the sample cell and the ligand solution into the titration syringe. Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.

-

Data Analysis: Integrate the heat pulses and fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters of the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure, dynamics, and interactions of K-Ras in solution.[5][22] It can be used to map ligand binding sites, characterize conformational changes, and measure binding affinities.[5][22]

Detailed Methodology:

-

Protein Isotope Labeling: Express K-Ras with uniform 15N or 13C/15N labeling for protein-observed NMR experiments.

-

NMR Experiments:

-

1H-15N HSQC: Titrate the unlabeled ligand into the labeled K-Ras solution and monitor chemical shift perturbations in the HSQC spectrum to identify residues at the binding interface.

-

Ligand-Observed NMR: For fragment screening, ligand-observed techniques like Saturation Transfer Difference (STD) NMR or WaterLOGSY can be used to detect weak binding.

-

-

Data Analysis: Analyze the changes in chemical shifts or signal intensities to map the binding site and determine the binding affinity.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is increasingly being used to determine the structures of K-Ras in complex with larger proteins or in different conformational states.[23][24]

Detailed Methodology:

-

Sample Preparation: Prepare a highly pure and homogeneous sample of the K-Ras complex.

-

Grid Preparation: Apply a small volume of the sample to an EM grid, blot away excess liquid, and plunge-freeze in liquid ethane (B1197151) to vitrify the sample.

-

Data Collection: Collect a large dataset of images of the frozen particles using a transmission electron microscope.

-

Image Processing and 3D Reconstruction: Use specialized software to pick particles, perform 2D classification to remove junk particles, and generate a 3D reconstruction of the complex.

K-Ras Inhibitor Discovery Workflow

The discovery and development of K-Ras inhibitors typically follow a multi-step workflow that integrates computational, biochemical, biophysical, and cell-based approaches.

Conclusion

The structural and biophysical characterization of K-Ras ligand binding has been instrumental in the development of novel cancer therapeutics. The once "undruggable" nature of K-Ras has been overcome through a deep understanding of its structure, dynamics, and signaling pathways. This technical guide provides a foundational overview of the key concepts, quantitative data, and experimental methodologies that are central to the ongoing efforts to target K-Ras in cancer. As our knowledge of K-Ras biology continues to expand, so too will the opportunities for developing more effective and selective inhibitors to combat K-Ras-driven malignancies.

References

- 1. NMR study to identify a ligand-binding pocket in Ras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule inhibitors of RAS-effector protein interactions derived using an intracellular antibody fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1D and 2D NMR for KRAS:Ligand Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 9. Crystallographic Studies of KRAS in Complex with Small Molecules and RAS-Binding Proteins | Springer Nature Experiments [experiments.springernature.com]

- 10. Crystallographic Studies of KRAS in Complex with Small Molecules and RAS-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]

- 12. researchgate.net [researchgate.net]

- 13. Revealing Functional Hotspots: Temperature-Dependent Crystallography of K-RAS Highlights Allosteric and Druggable Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Biophysical and structural analysis of KRAS switch-II pocket inhibitors reveals allele-specific binding constraints[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scienceopen.com [scienceopen.com]

- 17. reactionbiology.com [reactionbiology.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. selleckchem.com [selleckchem.com]

- 20. Affinity Measurement of Non-covalent Interactions of the Covalent KRAS G12C GDP Inhibitor MRTX849 to RAS Isoforms Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 1D and 2D NMR for KRAS:Ligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 23. biorxiv.org [biorxiv.org]

- 24. Cryo-EM structure of a RAS/RAF recruitment complex - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of K-Ras as a Druggable Target: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

For decades, the K-Ras oncogene was considered an "undruggable" target in cancer therapy.[1][2] Its smooth protein surface, lacking deep hydrophobic pockets, and its picomolar affinity for GTP made the development of effective small molecule inhibitors a formidable challenge.[1][3] However, a paradigm shift has occurred in recent years, transforming K-Ras from an elusive target into a tractable therapeutic opportunity.[4] This guide provides a comprehensive overview of the evolution of K-Ras as a druggable target, detailing the breakthroughs in inhibitor development, the key experimental protocols used to characterize these molecules, and the signaling pathways they modulate.

From "Undruggable" to Druggable: A Historical Perspective

The journey to drugging K-Ras has been a long and arduous one, marked by numerous failures but culminating in recent landmark successes. The timeline below highlights the key milestones in this evolution.

-

1964-1983: The discovery of Ras oncogenes and the identification of KRAS, NRAS, and HRAS isoforms.[5]

-

1995-2013: A period where K-Ras was largely considered "undruggable" due to the aforementioned challenges.[5]

-

2013: A pivotal breakthrough with the discovery of a covalent inhibitor that could bind to a cryptic pocket on the K-Ras G12C mutant.[6] This discovery paved the way for the development of a new class of targeted therapies.

-

2021-Present: The FDA approval of the first K-Ras G12C inhibitors, sotorasib (B605408) (AMG 510) and adagrasib (MRTX849), heralding a new era in the treatment of K-Ras mutant cancers.

The K-Ras Signaling Network

K-Ras is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[7] In its active state, K-Ras triggers downstream signaling cascades that are critical for cell proliferation, survival, and differentiation.[7] The two major downstream pathways are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[8]

Mutations in K-Ras, most commonly at codons 12, 13, and 61, lock the protein in a constitutively active state, leading to uncontrolled cell growth and tumorigenesis.[9]

Below are diagrams of the key K-Ras signaling pathways generated using the Graphviz DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. aurorabiolabs.com [aurorabiolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Evolution of structure-guided drug design strategies targeting mutations in codon 12 of KRAS - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NanoBRET® TE Intracellular RAS Assay Technical Manual [worldwide.promega.com]

- 8. 3D Culture Protocol for Testing Gene Knockdown Efficiency and Cell Line Derivation [bio-protocol.org]

- 9. mdpi.com [mdpi.com]

K-Ras Signaling in Cancer: A Technical Guide for Researchers

An in-depth exploration of the core signaling pathways, experimental methodologies, and therapeutic landscape of K-Ras-driven malignancies.

For Researchers, Scientists, and Drug Development Professionals.

Mutations in the K-Ras proto-oncogene are among the most prevalent drivers of human cancers, representing a significant challenge in oncology. This technical guide provides a comprehensive overview of the intricate signaling networks governed by K-Ras, detailed protocols for key experimental analyses, and a summary of the current therapeutic strategies targeting this critical oncogene.

Core K-Ras Signaling Pathways

K-Ras functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. In cancer, mutations in K-Ras impair its intrinsic GTPase activity, leading to its constitutive activation and the persistent stimulation of downstream pro-proliferative and survival pathways. The primary effector pathways mediating the oncogenic functions of K-Ras are the RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the RalGDS-Ral pathway.

Upstream Activation of K-Ras

Under normal physiological conditions, K-Ras activation is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs). This triggers the recruitment of adaptor proteins like Grb2 and the guanine (B1146940) nucleotide exchange factor (GEF) Son of Sevenless (SOS1) to the plasma membrane. SOS1 then facilitates the exchange of GDP for GTP on K-Ras, leading to its activation. The activity of K-Ras is negatively regulated by GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of K-Ras, promoting its return to the inactive GDP-bound state.[1]

Downstream Effector Pathways

Once activated, K-Ras-GTP recruits and activates a multitude of downstream effector proteins, initiating signaling cascades that drive cancer cell proliferation, survival, and metabolic reprogramming.[2]

-

RAF-MEK-ERK (MAPK) Pathway: This is a canonical signaling cascade initiated by the binding of active K-Ras to RAF kinases (A-RAF, B-RAF, C-RAF).[3] RAF then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2.[3] Activated ERK1/2 translocates to the nucleus to regulate the activity of numerous transcription factors, promoting cell cycle progression and proliferation.[4]

-

PI3K-AKT-mTOR Pathway: Active K-Ras can also directly bind to and activate the p110 catalytic subunit of phosphoinositide 3-kinase (PI3K).[3] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3] PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, leading to the activation of AKT. Activated AKT regulates a wide range of cellular processes, including cell survival, growth, and metabolism, largely through the mTOR signaling pathway.

-

RalGDS-Ral Pathway: K-Ras can also activate the Ral guanine nucleotide dissociation stimulator (RalGDS), a GEF for the small GTPases RalA and RalB.[5] This pathway is implicated in the regulation of vesicular trafficking, cytoskeletal dynamics, and tumor metastasis.

Quantitative Data on K-Ras Mutations and Inhibitor Efficacy

Mutations in the KRAS gene are highly prevalent in several difficult-to-treat cancers. The distribution of specific mutations can vary by cancer type.

| Cancer Type | Overall K-Ras Mutation Frequency | Common K-Ras Mutations and Frequencies |

| Pancreatic Cancer | >95% | G12D (33.26%), G12V, G12R[6][7] |

| Colorectal Cancer | ~52% | G12D (13%), G13D, G12V[6][7] |

| Non-Small Cell Lung Cancer (NSCLC) | ~30% | G12C (13.8%), G12V, G12D[6][8] |

The development of direct K-Ras inhibitors, particularly those targeting the G12C mutation, has been a significant breakthrough. Sotorasib and adagrasib are two such FDA-approved inhibitors.

| Drug | Clinical Trial | Objective Response Rate (ORR) | Progression-Free Survival (PFS) |

| Sotorasib | CodeBreaK 200 | Not specified, similar efficacy to adagrasib | HR 0.93 (vs. adagrasib)[5][9] |

| Adagrasib | KRYSTAL-12 | Not specified, similar efficacy to sotorasib | HR 0.90 (vs. sotorasib)[10][11] |

Note: Head-to-head trial data is limited, and comparisons are based on matching-adjusted indirect comparisons.

Experimental Protocols

K-Ras Mutation Detection by Droplet Digital PCR (ddPCR)

This protocol provides a method for the sensitive detection and quantification of specific K-Ras mutations from formalin-fixed, paraffin-embedded (FFPE) tissue samples.[12]

Materials:

-

FFPE tissue sections

-

DNA extraction kit (e.g., QIAamp DNA FFPE Tissue Kit)

-

Restriction enzyme (e.g., MseI)[13]

-

ddPCR Supermix for Probes (no dUTP)[14]

-

K-Ras mutation-specific primer/probe assays (e.g., Bio-Rad KRAS Screening Multiplex Kit)[13]

-

QX100/QX200 Droplet Generator and Droplet Reader[13]

-

Thermal cycler[13]

Procedure:

-

DNA Extraction: Extract genomic DNA from FFPE tissue sections according to the manufacturer's protocol.

-

Restriction Digest: Digest the extracted DNA with a suitable restriction enzyme to ensure optimal template accessibility. This can be done prior to or directly in the ddPCR reaction mix.[13]

-

ddPCR Reaction Setup: Prepare the ddPCR reaction mix containing ddPCR Supermix, K-Ras mutation-specific primer/probe assays, and the digested DNA template.[14]

-

Droplet Generation: Generate droplets using the QX100/QX200 Droplet Generator. Each sample is partitioned into thousands of nanoliter-sized droplets.[4]

-

PCR Amplification: Perform PCR amplification on a thermal cycler. The cycling conditions should be optimized for the specific assays used. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[14]

-

Droplet Reading: After PCR, the droplets are read on the QX100/QX200 Droplet Reader, which counts the number of positive (fluorescent) and negative droplets for both the mutant and wild-type alleles.[4]

-

Data Analysis: The concentration of mutant and wild-type DNA is calculated based on the fraction of positive droplets using Poisson statistics. This allows for the precise quantification of the mutant allele frequency.

Ras Activation Pulldown Assay

This protocol describes a method to specifically isolate and quantify the active, GTP-bound form of Ras from cell lysates using the Ras-binding domain (RBD) of the Raf1 effector protein.[15][16]

Materials:

-

Cultured cells

-

Lysis buffer (e.g., containing protease inhibitors)[17]

-

GST-Raf1-RBD fusion protein[16]

-

Primary anti-Ras antibody[17]

-

HRP-conjugated secondary antibody[18]

-

SDS-PAGE and Western blotting reagents[18]

Procedure:

-

Cell Lysis: Lyse cultured cells in an appropriate lysis buffer to release cellular proteins while preserving the GTP-bound state of Ras.[17]

-

Affinity Precipitation: Incubate the cell lysates with GST-Raf1-RBD fusion protein pre-coupled to glutathione agarose beads. The Raf1-RBD will specifically bind to the active, GTP-bound Ras.[16]

-

Washing: Pellet the beads by centrifugation and wash several times to remove non-specifically bound proteins.[16]

-

Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.[16]

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for Ras, followed by an HRP-conjugated secondary antibody.

-

Detection and Quantification: Detect the signal using a chemiluminescent substrate. The intensity of the band corresponding to Ras in the pulldown sample represents the amount of active Ras, which can be normalized to the total Ras level in the input lysate.[16]

Western Blot Analysis of Downstream Signaling (p-ERK and p-AKT)

This protocol details the detection of phosphorylated (activated) ERK and AKT, key downstream effectors of K-Ras signaling, by Western blotting.[18]

Materials:

-

Cell lysates (prepared as in the Ras activation assay)

-

Primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), and total AKT[19][20]

-

HRP-conjugated secondary antibody[18]

-

SDS-PAGE and Western blotting reagents[18]

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.[18]

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a membrane.[19]

-

Immunoblotting:

-

Detection: Detect the chemiluminescent signal.

-

Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with antibodies against the total forms of the proteins (total ERK or total AKT) and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading and to determine the ratio of phosphorylated to total protein.[20]

This technical guide provides a foundational understanding of K-Ras signaling in cancer and practical methodologies for its investigation. The continued exploration of these pathways is crucial for the development of novel and more effective therapeutic strategies for patients with K-Ras-driven malignancies.

References

- 1. quora.com [quora.com]

- 2. researchgate.net [researchgate.net]

- 3. cusabio.com [cusabio.com]

- 4. Mutation Detection Using Digital PCR | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ASCO – American Society of Clinical Oncology [asco.org]

- 8. Prevalence of KRAS G12C Somatic Mutations by Cancer Type, Race, and Sex - The ASCO Post [ascopost.com]

- 9. firstwordpharma.com [firstwordpharma.com]

- 10. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-rad.com [bio-rad.com]

- 13. bio-rad.com [bio-rad.com]

- 14. mdpi.com [mdpi.com]

- 15. hoelzel-biotech.com [hoelzel-biotech.com]

- 16. benchchem.com [benchchem.com]

- 17. assets.fishersci.com [assets.fishersci.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Item - Western blot analysis of protein expression levels of p-ERK, ERK, p-AKT and AKT. - Public Library of Science - Figshare [plos.figshare.com]

The Dawn of a New Era in Cancer Therapy: An In-depth Technical Guide to the Therapeutic Potential of K-Ras Degraders

For Researchers, Scientists, and Drug Development Professionals

The Kirsten rat sarcoma viral oncogene homolog (K-Ras) has long been considered an "undruggable" target in oncology, with its mutations driving a significant portion of the most lethal human cancers, including pancreatic, colorectal, and lung cancers.[1][2] However, the advent of targeted protein degradation, particularly through technologies like Proteolysis Targeting Chimeras (PROTACs), has opened up a revolutionary therapeutic avenue.[1][3] This guide provides a comprehensive technical overview of the burgeoning field of K-Ras degraders, detailing their mechanism of action, the signaling pathways they disrupt, key preclinical and clinical data, and the experimental protocols essential for their evaluation.

The K-Ras Conundrum and the Rise of Targeted Degradation

K-Ras is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate critical cellular processes such as proliferation, differentiation, and survival.[4][5] Oncogenic mutations, most commonly at codons 12, 13, and 61, lock K-Ras in a constitutively active state, leading to aberrant activation of downstream signaling pathways and uncontrolled cell growth.[5]

Traditional small molecule inhibitors have struggled to effectively target K-Ras due to its high affinity for GTP and the shallow, dynamic nature of its binding pockets.[3] Targeted protein degraders, such as PROTACs, offer a paradigm shift from occupancy-driven inhibition to event-driven elimination of the target protein.[1][6] These heterobifunctional molecules are designed to simultaneously bind to the K-Ras protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to induce the degradation of K-Ras.[1][3]

Mechanism of Action: A Catalytic Cycle of Destruction

The therapeutic efficacy of K-Ras degraders hinges on their ability to induce the formation of a ternary complex between the K-Ras protein and an E3 ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).[1][3] This proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of K-Ras.[1] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the K-Ras protein into small peptides.[1] The degrader molecule is then released to initiate another cycle of degradation, acting catalytically to eliminate the target protein.[1]

Caption: Catalytic cycle of a PROTAC K-Ras degrader.

Impact on Downstream Signaling Pathways

By eliminating the K-Ras protein, these degraders effectively shut down the key oncogenic signaling cascades that drive tumor growth and survival. The two primary downstream pathways hyperactivated by mutant K-Ras are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[7][8]

-

RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival. Constitutive activation by mutant K-Ras leads to uncontrolled cell division.

-

PI3K-AKT-mTOR Pathway: This pathway is crucial for cell growth, metabolism, and survival. Its dysregulation by mutant K-Ras promotes cell survival and resistance to apoptosis.

Caption: Key downstream signaling pathways activated by oncogenic K-Ras.

Quantitative Data Summary

The preclinical and emerging clinical data for K-Ras degraders demonstrate their potential as potent anti-cancer agents. Below is a summary of key quantitative data for representative K-Ras degraders.

| Degrader | Target | Cell Line(s) | IC50 / DC50 | In Vivo Model | Tumor Growth Inhibition (TGI) | Reference(s) |

| ASP3082 | KRAS G12D | Pancreatic cancer cells | Potent degradation | Pancreatic tumor xenografts | Dose-dependent reduction | [3][9] |

| LC-2 | KRAS G12C | KRAS G12C cell lines | Submicromolar degradation | - | Decreased ERK signaling | [3][6] |

| BI-panKRAS3 | Pan-KRAS | GP2d colon cancer cells | - | GP2d xenograft model | 30 mg/kg reduced tumor progression | [3] |

| Unnamed Pan-KRAS Degraders | Pan-KRAS | MIA PaCa-2, GP2D, SW620, LOVO | 0.01 to 30 nM (IC50) | Xenograft mouse model | Strong antitumor activity | [10] |

Note: IC50 refers to the half-maximal inhibitory concentration, while DC50 refers to the half-maximal degradation concentration. Data is sourced from publicly available research and may not be exhaustive.

Experimental Protocols

The evaluation of K-Ras degraders involves a series of key in vitro and in vivo experiments. Detailed methodologies for these assays are crucial for reproducible and robust data generation.

Western Blot for K-Ras Degradation

Objective: To quantify the reduction of K-Ras protein levels following treatment with a degrader.

Methodology:

-

Cell Culture and Treatment: Culture K-Ras mutant cancer cell lines (e.g., MIA PaCa-2 for G12C, AsPC-1 for G12D) in appropriate media. Treat cells with varying concentrations of the K-Ras degrader or vehicle control for a specified time course (e.g., 2, 4, 8, 16, 24 hours).[8]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[8]

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against K-Ras, p-ERK, total ERK, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[8]

-

Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]

-

Quantification: Densitometry analysis is performed to quantify the band intensities, and K-Ras levels are normalized to the loading control.

Caption: A generalized workflow for Western Blot analysis.

Cell Viability Assay

Objective: To assess the anti-proliferative effect of K-Ras degraders on cancer cells.

Methodology:

-

Cell Seeding: Seed K-Ras mutant cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the K-Ras degrader for a specified period (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega), which measures cellular ATP levels, or use an MTT/XTT assay.[8]

-

Data Acquisition: Measure the luminescence or absorbance using a plate reader.[8]

-

Data Analysis: Normalize the results to vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.[8]

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of K-Ras degraders in a living organism.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously inject K-Ras mutant cancer cells into the flanks of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Dosing: Administer the K-Ras degrader or vehicle control to the mice via an appropriate route (e.g., intravenous, intraperitoneal, or oral) at a specified dose and schedule.

-

Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for K-Ras levels) and histological examination.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the results.[8]

Clinical Landscape and Future Directions

The development of K-Ras degraders has rapidly moved from preclinical proof-of-concept to clinical evaluation. A notable example is ASP3082, a first-in-class selective KRAS G12D degrader, which has entered Phase I clinical trials for patients with advanced solid tumors harboring the KRAS G12D mutation.[9][11][12][13] Early results have shown an acceptable safety profile and encouraging anti-tumor activity.[13]

The future of K-Ras degrader therapy lies in several key areas:

-

Expanding the Target Scope: While initial efforts have focused on specific mutants like G12C and G12D, the development of pan-K-Ras degraders that can target multiple mutations or even wild-type K-Ras is a major goal.[3]

-

Overcoming Resistance: As with any targeted therapy, the emergence of resistance is a concern. Strategies to overcome resistance may include combination therapies with other targeted agents or immunotherapies.[14]

-

Optimizing Drug Properties: Improving the oral bioavailability, metabolic stability, and overall drug-like properties of K-Ras degraders will be crucial for their clinical success.

References

- 1. benchchem.com [benchchem.com]

- 2. KRAS - Wikipedia [en.wikipedia.org]

- 3. RAS degraders: The new frontier for RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. whitepapers.certisoncology.com [whitepapers.certisoncology.com]

- 5. KRAS gene: MedlinePlus Genetics [medlineplus.gov]

- 6. Small-Molecule Inhibitors and Degraders Targeting KRAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]

- 10. ascopubs.org [ascopubs.org]

- 11. kraskickers.org [kraskickers.org]

- 12. Facebook [cancer.gov]

- 13. youtube.com [youtube.com]

- 14. Researchers identify target to overcome treatment resistance in preclinical models of KRAS-mutant cancers | MD Anderson Cancer Center [mdanderson.org]

Methodological & Application

Application Notes and Protocols for Biochemical Assays of K-Ras PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific proteins. For oncogenic targets like K-Ras, PROTACs offer a novel strategy to eliminate the entire protein, overcoming some limitations of traditional small-molecule inhibitors. The development and characterization of K-Ras PROTACs necessitate a suite of robust biochemical and cellular assays to elucidate their mechanism of action and quantify their efficacy.

These application notes provide detailed protocols for key biochemical assays to characterize K-Ras PROTACs, including the assessment of ternary complex formation, ubiquitination, and target degradation.

Core Concepts and Signaling Pathways

The K-Ras Signaling Pathway

K-Ras is a small GTPase that functions as a molecular switch in signal transduction pathways regulating cell growth, proliferation, and survival. In its active GTP-bound state, K-Ras activates downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. Mutations in K-Ras, particularly at codons G12, G13, and Q61, impair its GTPase activity, leading to its constitutive activation and driving oncogenesis.

PROTAC Mechanism of Action

A PROTAC is a heterobifunctional molecule with three key components: a ligand that binds to the protein of interest (POI), in this case, K-Ras; a ligand that recruits an E3 ubiquitin ligase (e.g., VHL or CRBN); and a linker that connects the two ligands. By bringing K-Ras and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of K-Ras. The polyubiquitinated K-Ras is then recognized and degraded by the 26S proteasome.

Data Presentation: Quantitative Analysis of K-Ras PROTACs

The efficacy of K-Ras PROTACs is typically quantified by their ability to induce degradation. Key parameters include DC₅₀ (the concentration of PROTAC that induces 50% of the maximal degradation) and Dₘₐₓ (the maximum percentage of degradation observed).

| PROTAC | K-Ras Mutant | Cell Line | DC₅₀ (µM) | Dₘₐₓ (%) | Assay Type | Reference |

| LC-2 | G12C | MIA PaCa-2 | ~0.5-1.0 | >70 | Western Blot | [1] |

| LC-2 | G12C | NCI-H23 | 0.25-0.76 | >50 | Western Blot | [1] |

| LC-2 | G12C | KRAS(G12C) cells | 1.9 | 69 | Chemiluminescence | [2] |

Experimental Protocols

Ternary Complex Formation Assay (NanoBRET™)

This assay quantifies the formation of the K-Ras-PROTAC-E3 ligase ternary complex in live cells using Bioluminescence Resonance Energy Transfer (BRET).

Materials:

-

HEK293T cells

-

Expression vectors: NanoLuc®-K-Ras (e.g., G12C) and HaloTag®-E3 Ligase (e.g., VHL or CRBN)

-

Transfection reagent (e.g., Lipofectamine™)

-

Opti-MEM™ I Reduced Serum Medium

-

White, opaque 384-well assay plates

-

K-Ras PROTAC of interest

-